molecular formula C9H14N2O B13515525 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol

Cat. No.: B13515525
M. Wt: 166.22 g/mol
InChI Key: UWLYUHRGRIACHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused with a pyrazole moiety. The molecule is substituted with a methyl group at the 1-position and a hydroxyl group at the 8-position. Its molecular formula is C₉H₁₃N₂O (molecular weight: 165.21 g/mol). The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-8-ol

InChI

InChI=1S/C9H14N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h6,8,12H,2-5H2,1H3

InChI Key

UWLYUHRGRIACHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCCC2O)C=N1

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with hydrazine, followed by methylation and subsequent cyclization to form the desired pyrazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related cyclohepta[c]pyrazole derivatives, focusing on substituent effects, molecular properties, and synthetic pathways.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
Target Compound 1-methyl, 8-hydroxy C₉H₁₃N₂O 165.21 High polarity, H-bond donor capacity
1-(4-Chlorophenyl)-...-3-carboxylic acid (1171190-56-9) 4-chlorophenyl, 3-carboxylic acid C₁₅H₁₄ClN₃O₂ 311.74 Lipophilic, acidic (pKa ~4-5)
4-[3-(Trifluoromethyl)-...]butanoic acid (832740-83-7) 3-CF₃, 1-butylcarboxylic acid C₁₃H₁₇F₃N₂O₂ 290.29 High lipophilicity, metabolic stability
1-(Propan-2-yl)-...-7-amine dihydrochloride 1-isopropyl, 7-amine (dihydrochloride) C₁₁H₂₁Cl₂N₃ 266.22 Basic, enhanced solubility in acidic media
1-(2,4-Dichlorophenyl)-...-3-carboxylic acid (926190-36-5) 2,4-dichlorophenyl, 3-carboxylic acid C₁₅H₁₃Cl₂N₃O₂ 346.19 Increased halogen content, potential toxicity
Key Observations:
  • Polarity : The hydroxyl group in the target compound increases hydrophilicity compared to halogenated or alkylated analogs (e.g., 4-chlorophenyl or trifluoromethyl derivatives) .
  • Acid-Base Properties : Carboxylic acid derivatives (e.g., CAS 1171190-56-9) exhibit acidic behavior (pKa ~4-5), while the target compound’s hydroxyl group (pKa ~10-12) is less acidic .

Biological Activity

1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol is a unique bicyclic compound that belongs to the pyrazole family. Its structure consists of a pyrazole ring fused to a cycloheptane framework, which contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potentials and mechanisms of action.

  • Chemical Formula : C9H12N2O
  • Molecular Weight : 164.21 g/mol
  • IUPAC Name : 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one

Biological Activities

Research indicates that 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol exhibits a range of biological activities:

Antitumor Activity

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol has been evaluated for its antitumor properties. Studies have shown that derivatives of pyrazole compounds can inhibit various cancer cell lines effectively. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Adriamycin .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in vitro. This suggests a possible role in treating inflammatory diseases .

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with pyrazole derivatives. 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol has been linked to:

  • Bacterial Inhibition : Effective against various bacterial strains through mechanisms that disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol can be attributed to specific functional groups within its structure. Modifications in the pyrazole ring and cycloheptane framework can enhance or diminish its biological efficacy. The following table summarizes key findings from SAR studies:

ModificationEffect on ActivityReference
Methylation at N-positionIncreased cytotoxicity against MCF-7 cells
Hydroxyl group substitutionEnhanced anti-inflammatory properties
HalogenationImproved antimicrobial activity

Case Studies

Several case studies highlight the potential applications of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol:

  • Combination Therapy : Research indicated that combining this compound with doxorubicin resulted in a synergistic effect on MDA-MB-231 breast cancer cells . This finding supports the exploration of combination therapies in clinical settings.
  • In Vivo Studies : In vivo experiments demonstrated that derivatives of this compound exhibited significant antimalarial activity against Plasmodium falciparum in resistant strains . These results underscore the potential for developing new antimalarial agents based on this scaffold.

Q & A

Q. What are the common synthetic routes for 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol?

The compound is typically synthesized via condensation of cycloheptanone with hydrazine derivatives to form a hydrazone intermediate, followed by cyclization under acidic or thermal conditions to construct the pyrazole ring. Modifications, such as methyl group introduction, are achieved through alkylation or reductive amination . Key steps include precise control of reaction time and temperature to avoid side products like over-oxidized species.

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural elucidation relies on:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the cycloheptane and pyrazole ring systems, including substituent positions.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screening often includes:

  • Antimicrobial assays (e.g., MIC against E. coli or S. aureus).
  • Cytotoxicity studies (e.g., MTT assay on cancer cell lines like HeLa or MCF-7).
  • Enzyme inhibition assays (e.g., COX-2 or kinase targets) due to pyrazole's known pharmacological relevance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure.
  • Flow chemistry : Continuous reactors minimize side reactions and improve scalability .
  • Purification : Gradient chromatography or recrystallization from methanol/water mixtures .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) before testing.
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Structural analogs : Compare activity with derivatives (e.g., 5-hydroxy-1-methylpyrazole ) to isolate pharmacophore contributions.
  • Mechanistic studies : Use knockdown models or isotopic tracing to confirm target engagement .

Q. What mechanistic insights exist for substitution reactions at the pyrazole ring?

  • Nucleophilic aromatic substitution : The hydroxyl group at position 8 activates the ring for reactions with amines or thiols under basic conditions.
  • DFT calculations : Used to predict regioselectivity in electrophilic attacks (e.g., nitration at position 3 vs. 5) .
  • Kinetic isotope effects : Deuterated analogs help distinguish between concerted and stepwise mechanisms .

Data Analysis and Experimental Design

Q. What computational tools are recommended for modeling this compound’s reactivity?

  • Molecular docking (AutoDock Vina) to predict binding modes with biological targets.
  • Density Functional Theory (DFT) (Gaussian 09) to calculate transition states and reaction barriers .
  • Molecular dynamics simulations (GROMACS) to study solvation effects and conformational flexibility .

Q. How can researchers design derivatives to enhance solubility without compromising activity?

  • Functionalization : Introduce polar groups (e.g., sulfonamides, carboxylic acids) at non-critical positions.
  • Prodrug strategies : Mask the hydroxyl group as a phosphate ester for improved aqueous solubility.
  • Co-crystallization : Screen with cyclodextrins or co-solvents to enhance bioavailability .

Contradiction Resolution

Q. Why do structural analogs show divergent biological activities despite similar core structures?

  • Steric effects : Bulky substituents (e.g., cycloheptane vs. cyclohexane) alter target binding pockets .
  • Electronic modulation : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but reduce membrane permeability .
  • Conformational analysis : Ring puckering in the cycloheptane moiety may influence pharmacophore alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.